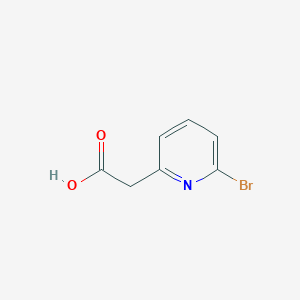

2-(6-Bromopyridin-2-yl)acetic acid

Description

BenchChem offers high-quality 2-(6-Bromopyridin-2-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Bromopyridin-2-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(6-bromopyridin-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-6-3-1-2-5(9-6)4-7(10)11/h1-3H,4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQWPHKCEJPCDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676537 | |

| Record name | (6-Bromopyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093879-46-9 | |

| Record name | (6-Bromopyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(6-Bromopyridin-2-yl)acetic Acid (CAS 1093879-46-9): Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction

2-(6-Bromopyridin-2-yl)acetic acid is a key heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a pyridine ring substituted with both a reactive bromine atom and a carboxylic acid moiety, offers two distinct points for chemical modification. This dual functionality makes it an exceptionally versatile scaffold for constructing complex molecular architectures and diverse compound libraries. This guide provides an in-depth analysis of its chemical properties, a detailed synthesis protocol, and a review of its critical applications, particularly in the field of drug discovery.

Physicochemical Properties & Characterization

The inherent reactivity and utility of 2-(6-Bromopyridin-2-yl)acetic acid are direct consequences of its structural features. The electron-withdrawing nature of the pyridine nitrogen and the bromine atom influences the acidity of the carboxylic proton and the reactivity of the ring system.

Table 1: Physicochemical Properties of 2-(6-Bromopyridin-2-yl)acetic acid

| Property | Value | Source(s) |

| CAS Number | 1093879-46-9 | [1][2] |

| Molecular Formula | C₇H₆BrNO₂ | [1][3] |

| Molecular Weight | 216.03 g/mol | [1][4] |

| Appearance | Solid, typically off-white to yellow powder | [1] |

| IUPAC Name | 2-(6-bromopyridin-2-yl)acetic acid | [4] |

| Synonyms | (6-bromo-2-pyridinyl)acetic acid | [1][4] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

Standard analytical techniques are used to confirm the identity and purity of the compound. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the proton and carbon framework, while Mass Spectrometry (MS) confirms the molecular weight and isotopic pattern characteristic of a bromine-containing compound.

Synthesis and Mechanistic Insights

While various synthetic routes to pyridylacetic acids have been explored, a common and reliable strategy involves the modification of readily available pyridine precursors.[5][6][7] Routes often start from halopyridines, leveraging palladium-catalyzed cross-coupling reactions or substitutions on activated pyridine-N-oxides.[8] The synthesis of substituted 2-(pyridyl)acetic acid derivatives can be achieved using Meldrum's acid as a key reagent, which acts first as a nucleophile and then as an electrophile to facilitate ring-opening and decarboxylation.[7][9]

A prevalent challenge in the synthesis of 2-pyridylacetic acids is their propensity for decarboxylation under harsh conditions, necessitating careful control of the reaction parameters.[7][8]

Workflow for a General Synthesis Approach

Below is a conceptual workflow illustrating a multi-step synthesis, which is a common paradigm in the production of such specialized building blocks.

Caption: Conceptual workflow for the synthesis of 2-(6-Bromopyridin-2-yl)acetic acid.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative method adapted from general procedures for synthesizing similar pyridylacetic acids.

Objective: To synthesize 2-(5-bromopyridin-2-yl)acetic acid from a malonate precursor, a method analogous to what could be used for the 6-bromo isomer.

Step 1: Saponification of Diethyl (5-bromopyridin-2-yl)malonate [10]

-

Dissolve diethyl 2-(5-bromopyridin-2-yl)malonate (1 equivalent) in methanol.

-

Add a 2N aqueous solution of sodium hydroxide (4 equivalents) to the reaction mixture.

-

Stir the mixture at room temperature for approximately 3 hours, monitoring the reaction progress by TLC.

-

Causality: The hydroxide ions act as a nucleophile, attacking the carbonyl carbons of the ester groups, leading to saponification (hydrolysis) of both ester functionalities to form a dicarboxylate salt. Methanol serves as a co-solvent to ensure miscibility.

-

Step 2: Acidification and Decarboxylation [10]

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Dissolve the remaining residue in water and carefully neutralize the solution with 2N hydrochloric acid to a pH of 3-4.

-

Causality: Acidification protonates the carboxylate groups. The resulting malonic acid derivative substituted on the pyridine ring is unstable and readily undergoes decarboxylation (loss of CO₂), especially with gentle heating, to yield the desired acetic acid derivative.

-

-

A solid precipitate will form upon acidification.

Step 3: Isolation and Purification [10]

-

Collect the solid product by filtration.

-

Wash the solid sequentially with water and then diethyl ether to remove any remaining inorganic salts and organic impurities.

-

Dry the product under vacuum to yield the final 2-(5-bromopyridin-2-yl)acetic acid as a white solid.[10]

Key Applications in Research and Development

The true value of 2-(6-Bromopyridin-2-yl)acetic acid lies in its role as a versatile synthetic intermediate.[11][12] The two functional handles—the bromine atom and the carboxylic acid—can be addressed with high selectivity, allowing for the systematic construction of novel chemical entities.

-

The Bromine Handle: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and vinyl groups, through reactions like the Suzuki-Miyaura and Sonogashira couplings.[13] This is a cornerstone of modern medicinal chemistry for exploring Structure-Activity Relationships (SAR).

-

The Carboxylic Acid Handle: The acetic acid moiety is readily converted into amides, esters, and other derivatives. Amide bond formation is one of the most common reactions in drug discovery, used to link the pyridine core to other fragments or pharmacophores.

This dual reactivity allows the molecule to serve as a central scaffold for generating large libraries of compounds for high-throughput screening.

Caption: Application of the scaffold in generating diverse molecular libraries.

This strategic approach has been utilized in the discovery of inhibitors for various biological targets, including enzymes like microsomal prostaglandin E synthase-1 (mPGES-1), which is relevant in inflammation and cancer.[14] The broader class of boronic acid-containing drugs, often synthesized via Suzuki couplings with bromo-precursors, has seen significant success with FDA-approved drugs like Bortezomib.[15]

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity of 2-(6-Bromopyridin-2-yl)acetic acid and ensure laboratory safety.

-

Safety Precautions: Based on data for structurally similar compounds, this chemical should be handled with care. It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[16] It may also cause respiratory irritation.[16] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[17] Work should be conducted in a well-ventilated fume hood.[17]

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[1] This prevents degradation from moisture and atmospheric oxygen.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[18] Avoid release into the environment.

Conclusion

2-(6-Bromopyridin-2-yl)acetic acid is more than just a chemical reagent; it is a powerful and versatile platform for innovation in drug discovery and materials science. Its well-defined reactive sites allow for controlled, stepwise elaboration into novel and complex molecules. Understanding its properties, synthesis, and reactivity is crucial for researchers aiming to leverage its potential in creating the next generation of pharmaceuticals and functional materials.

References

-

Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry - ACS Publications. [Link][5]

-

Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. Semantic Scholar. [Link][6]

-

Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry - ACS Publications. [Link][7]

-

Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ResearchGate. [Link][9]

-

Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. PMC - NIH. [Link][8]

-

2-(6-Bromopyridin-3-yl)acetic acid | C7H6BrNO2. PubChem. [Link][16]

-

2-(6-Bromopyridin-2-yl)acetic acid | C7H6BrNO2. PubChem. [Link][3]

-

2-(6-Bromopyridin-2-yl) Acetic Acid | CAS 1093879-46-9. Veeprho. [Link][4]

-

Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. [Link][14]

-

2-(5-bromopyridin-2-yl)acetic acid CAS NO.192642-85-6. LookChem. [Link][19]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link][15]

Sources

- 1. achemtek.com [achemtek.com]

- 2. 1093879-46-9|2-(6-Bromopyridin-2-yl)acetic acid|BLD Pharm [bldpharm.com]

- 3. 2-(6-Bromopyridin-2-yl)acetic acid | C7H6BrNO2 | CID 46835714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2-(5-bromopyridin-2-yl)acetic acid CAS#: 192642-85-6 [chemicalbook.com]

- 11. Synthetic Intermediates (building blocks) – AsisChem Inc. [asischem.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. benchchem.com [benchchem.com]

- 14. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. 2-(6-Bromopyridin-3-yl)acetic acid | C7H6BrNO2 | CID 72212836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. resources.rndsystems.com [resources.rndsystems.com]

- 19. 2-(5-bromopyridin-2-yl)acetic acid, CasNo.192642-85-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 20. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to (6-bromo-2-pyridinyl)acetic acid: Synthesis, Reactivity, and Applications

This guide provides a comprehensive technical overview of (6-bromo-2-pyridinyl)acetic acid, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document synthesizes core chemical properties, plausible synthetic strategies, and reactivity profiles, grounding the discussion in established principles of organic chemistry. Given the compound's status primarily as a specialized intermediate, this guide combines available data with expert analysis of analogous structures to provide a robust and practical scientific resource.

Core Molecular Profile and Physicochemical Properties

(6-bromo-2-pyridinyl)acetic acid (CAS Number: 1093879-46-9) is a disubstituted pyridine derivative featuring a bromine atom at the C6 position and an acetic acid moiety at the C2 position.[1] This arrangement of functional groups makes it a versatile intermediate, particularly in the synthesis of complex pharmaceutical agents.

Its fundamental properties are summarized below. It is important to note that while core identifiers are well-established, specific experimental data such as melting point and solubility are not widely reported in publicly accessible literature. The values and descriptions provided are based on data from commercial suppliers and analysis of structurally related compounds.

| Property | Value / Description | Source / Rationale |

| CAS Number | 1093879-46-9 | [1] |

| Synonym | 2-(6-Bromopyridin-2-yl)acetic acid | [1] |

| Molecular Formula | C₇H₆BrNO₂ | [1] |

| Molecular Weight | 216.03 g/mol | [1] |

| Appearance | Expected to be a white to off-white solid. | Based on analogues like 6-Bromo-3-pyridineacetic acid.[2] |

| Melting Point | Not available in published literature. Expected to be >150 °C. | Analogy with 6-Bromopyridine-2-carboxylic acid (mp 192-194 °C).[3] |

| Solubility | Expected to have limited solubility in water and non-polar organic solvents, with moderate to good solubility in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (e.g., methanol, ethanol). | General solubility trends for pyridine carboxylic acids. |

| Storage | Store in an inert atmosphere at 2-8°C.[1] | Supplier recommendation, indicating potential sensitivity to air or moisture. |

Synthesis and Manufacturing Pathway

Proposed Synthetic Workflow

Caption: Proposed 4-step synthesis of (6-bromo-2-pyridinyl)acetic acid.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Bromo-6-methylpyridine from 2-Amino-6-methylpyridine

This procedure is a variation of the Sandmeyer reaction, adapted for pyridine substrates. The amino group is first diazotized under strongly acidic conditions and subsequently displaced by bromide.

-

To a flask containing 48% hydrobromic acid, add 2-amino-6-methylpyridine portion-wise while maintaining the temperature below 20°C in an ice-salt bath.

-

Cool the resulting mixture to -10°C. Slowly add liquid bromine dropwise, ensuring the temperature does not exceed -5°C. The mixture will likely thicken and form a colored perbromide complex.[4][5]

-

Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the reaction mixture, maintaining a temperature of 0°C or lower. Vigorous gas evolution (N₂) will be observed.

-

After the addition is complete, stir for an additional 30-60 minutes.

-

Slowly add a cold, concentrated solution of sodium hydroxide (NaOH) to neutralize the excess acid, ensuring the temperature does not rise above 20-25°C.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 2-bromo-6-methylpyridine as an oil.[5]

Step 2: Synthesis of 2-Bromo-6-(bromomethyl)pyridine

This step involves a standard radical bromination of the benzylic-like methyl group using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).

-

Dissolve 2-bromo-6-methylpyridine in a non-polar solvent such as carbon tetrachloride (CCl₄).

-

Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of AIBN.

-

Heat the mixture to reflux under inert atmosphere until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with aqueous sodium thiosulfate and brine, then dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure to afford the crude 2-bromo-6-(bromomethyl)pyridine, which can be purified by chromatography if necessary.

Step 3: Synthesis of (6-Bromopyridin-2-yl)acetonitrile

The bromomethyl intermediate is converted to the corresponding nitrile via a nucleophilic substitution with cyanide ion.

-

Dissolve 2-bromo-6-(bromomethyl)pyridine in a polar aprotic solvent like DMSO or DMF.

-

Add sodium cyanide (NaCN) (1.0-1.2 equivalents) and stir the mixture at room temperature. The reaction can be gently heated if progress is slow.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the resulting crude nitrile by column chromatography on silica gel.

Step 4: Hydrolysis to (6-bromo-2-pyridinyl)acetic acid

The final step is the acid-catalyzed hydrolysis of the nitrile functional group to a carboxylic acid.

-

Add the (6-bromopyridin-2-yl)acetonitrile to a mixture of concentrated sulfuric acid and water.

-

Heat the mixture to reflux. The reaction progress can be monitored by the cessation of ammonia evolution or by TLC analysis.

-

Cool the reaction mixture in an ice bath and carefully adjust the pH to approximately 3-4 with a strong base (e.g., NaOH solution). The product should precipitate out of the solution.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the final product, (6-bromo-2-pyridinyl)acetic acid.

Chemical Reactivity and Derivative Synthesis

The reactivity of (6-bromo-2-pyridinyl)acetic acid is dictated by its three key functional components: the carboxylic acid, the C6-bromo substituent, and the electron-deficient pyridine ring.

Reactions of the Carboxylic Acid Group

The acetic acid moiety undergoes typical carboxylic acid reactions. Most notably, it can be readily converted to esters, amides, or acid chlorides.

-

Esterification: Fischer esterification, involving refluxing the acid in an alcohol (e.g., methanol, ethanol) with a catalytic amount of strong acid (e.g., H₂SO₄, TsOH), provides a straightforward route to the corresponding esters.[6] The equilibrium can be driven to the product side by using the alcohol as the solvent or by removing water as it is formed.[6]

Reactions of the C-Br Bond: Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, a property exacerbated by the electronegativity of the ring nitrogen. This deficiency is most pronounced at the C2 and C6 positions (ortho to the nitrogen) and the C4 position (para). Consequently, the bromine atom at C6 is highly activated towards nucleophilic aromatic substitution (SNAr).[7][8]

The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer-like complex. The stability of this intermediate is the key to the reaction's feasibility.

Sources

- 1. ekwan.github.io [ekwan.github.io]

- 2. 6-Bromo-3-pyridineacetic acid 95% | CAS: 404361-76-8 | AChemBlock [achemblock.com]

- 3. 6-ブロモピリジン-2-カルボン酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 2-Bromo-6-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to 2-(6-Bromopyridin-2-yl)acetic Acid: A Core Scaffold in Modern Drug Discovery

This guide provides an in-depth technical overview of 2-(6-bromopyridin-2-yl)acetic acid, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, a validated synthesis protocol, and its strategic application in the synthesis of targeted therapeutics, with a particular focus on its role as a key intermediate for kinase inhibitors.

Core Molecular Attributes and Physicochemical Properties

2-(6-Bromopyridin-2-yl)acetic acid is a substituted pyridine derivative that has gained prominence as a versatile starting material in medicinal chemistry. Its structure incorporates a bromine atom, which serves as a key functional handle for cross-coupling reactions, and a carboxylic acid moiety, enabling amide bond formation and other derivatizations.

The fundamental properties of this compound are summarized below, providing a foundational dataset for its use in a research setting.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆BrNO₂ | [1][2][3] |

| Molecular Weight | 216.03 g/mol | [1][2][3] |

| IUPAC Name | 2-(6-bromopyridin-2-yl)acetic acid | [1] |

| CAS Number | 1093879-46-9 | [2][3] |

| Synonyms | (6-bromo-2-pyridinyl)acetic acid | [2][3] |

| Appearance | Solid, typically light yellow to white powder | [3][4] |

| Storage Conditions | Inert atmosphere, 2-8°C | [3] |

Strategic Synthesis Pathway

The synthesis of 2-(6-bromopyridin-2-yl)acetic acid is most effectively and commonly achieved through a two-step process: the formation of its methyl ester, methyl 2-(6-bromopyridin-2-yl)acetate, followed by a straightforward hydrolysis to yield the final carboxylic acid. This strategic approach is favored because the ester intermediate is often easier to purify via chromatography and handle than the final acid.

The diagram below illustrates the logical flow of this synthetic strategy.

Caption: Synthetic workflow from a common precursor to the target acid.

Experimental Protocol: Synthesis of 2-(6-Bromopyridin-2-yl)acetic acid

This protocol is a representative synthesis based on established chemical principles for this class of molecules, including the hydrolysis of a methyl ester precursor.[5][6][7]

Step 1: Synthesis of Methyl 2-(6-bromopyridin-2-yl)acetate

-

Rationale: This step involves a cross-coupling reaction to introduce the acetate moiety onto the pyridine ring. The choice of catalyst and reagents is critical for achieving high regioselectivity and yield.

-

Procedure:

-

To a solution of 2,6-dibromopyridine in an appropriate solvent (e.g., THF), add a suitable organometallic reagent for introducing the acetate group.

-

Under an inert atmosphere, add a palladium catalyst and a suitable ligand.

-

The reaction is stirred at a controlled temperature until completion, monitored by TLC or LC-MS.

-

Upon completion, the reaction is quenched, and the crude product is extracted into an organic solvent.

-

The organic layers are combined, dried, and concentrated.

-

The crude ester is purified by column chromatography on silica gel.

-

Step 2: Hydrolysis to 2-(6-Bromopyridin-2-yl)acetic acid

-

Rationale: Saponification (base-catalyzed hydrolysis) is a robust and high-yielding method for converting the methyl ester to the corresponding carboxylic acid. The reaction is typically irreversible due to the formation of the carboxylate salt.

-

Procedure:

-

Dissolve the purified methyl 2-(6-bromopyridin-2-yl)acetate in a mixture of methanol and water.

-

Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (typically 1.5 to 3 equivalents).

-

Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC or LC-MS.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted ester.

-

Carefully acidify the aqueous layer to a pH of approximately 3-4 with a suitable acid (e.g., 1N HCl). This will protonate the carboxylate salt, causing the desired carboxylic acid to precipitate.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water to remove any residual salts.

-

Dry the product under vacuum to yield 2-(6-bromopyridin-2-yl)acetic acid as a solid.

-

Characterization and Analytical Validation

Expected Spectroscopic Data:

-

¹H NMR: The spectrum is expected to show characteristic signals for the three aromatic protons on the pyridine ring, a singlet for the methylene (-CH₂) protons adjacent to the carboxylic acid, and a broad singlet for the acidic proton of the carboxyl group.

-

¹³C NMR: The spectrum will display seven distinct carbon signals corresponding to the five carbons of the pyridine ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid.

-

Mass Spectrometry (MS): The ESI-MS spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight, along with the characteristic isotopic pattern of a molecule containing one bromine atom.

Application in Drug Discovery: A Key Building Block for IRAK4 Inhibitors

The primary utility of 2-(6-bromopyridin-2-yl)acetic acid in modern drug discovery is as a key intermediate in the synthesis of highly selective kinase inhibitors. The 2,6-disubstituted pyridine motif is a privileged scaffold that can effectively target the hinge region of many kinases.

One of the most significant applications is in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) .[2][10] IRAK4 is a critical serine-threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are fundamental to the innate immune response.[11] Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.[12][13]

The diagram below outlines the central role of IRAK4 in inflammatory signaling and the therapeutic rationale for its inhibition.

Caption: IRAK4 signaling pathway and the point of therapeutic intervention.

In the synthesis of IRAK4 inhibitors, 2-(6-bromopyridin-2-yl)acetic acid serves two strategic purposes:

-

Amide Coupling: The carboxylic acid group is readily activated (e.g., using HATU or EDC) to form an amide bond with a primary or secondary amine from another fragment of the target molecule. This is a robust and predictable reaction central to library synthesis.

-

Cross-Coupling: The bromine atom at the 6-position provides a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the introduction of diverse aryl, heteroaryl, or amino groups, enabling extensive Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[11]

The modular nature of this building block allows medicinal chemists to rapidly generate a diverse library of complex potential inhibitors from a common core structure, accelerating the hit-to-lead optimization process.

Conclusion

2-(6-Bromopyridin-2-yl)acetic acid is more than a simple chemical reagent; it is a strategically designed building block that provides a reliable and versatile platform for the synthesis of complex, biologically active molecules. Its well-defined reactive handles—the carboxylic acid and the bromo group—allow for sequential, high-yielding transformations that are fundamental to modern medicinal chemistry. For researchers engaged in the discovery of novel therapeutics, particularly in the competitive field of kinase inhibitors, a thorough understanding of the synthesis and application of this core scaffold is an invaluable asset.

References

-

Organic Syntheses. Methyl Azidoacetate Synthesis. Available from: [Link]

-

Guthrie, J. P. (2025). The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate? ResearchGate. Available from: [Link]

-

Veeprho. 2-(6-Bromopyridin-2-yl) Acetic Acid. Available from: [Link]

-

ACS Publications. Organic Process Research & Development Vol. 6 No. 6. Available from: [Link]

-

Seganish, W. M., et al. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 6(8), 942–947. Available from: [Link]

-

Wang, Z., et al. (2020). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. ACS Medicinal Chemistry Letters. Available from: [Link]

-

Unch, J., et al. (2019). Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity. ACS Medicinal Chemistry Letters. Available from: [Link]

-

ACS Publications. Organic Process Research & Development Vol. 28 No. 7. Available from: [Link]

-

ResearchGate. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. Available from: [Link]

-

NRC Research Press. (2009). The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate? Canada.ca. Available from: [Link]

-

AOBChem USA. methyl 2-(6-bromopyridin-2-yl)acetate. Available from: [Link]

-

MySkinRecipes. methyl 2-(6-bromopyridin-2-yl)acetate. Available from: [Link]

-

NRC Research Press. (2009). The neutral hydrolysis of methyl acetate — Part 2. Is there a tetrahedral intermediate? Canadian Science Publishing. Available from: [Link]

-

PubChem. 2-(6-Bromopyridin-3-yl)acetic acid. Available from: [Link]

-

PubChem. Methyl 2-(5-bromopyridin-2-yl)acetate. Available from: [Link]

- Google Patents. Hydrolysis of methyl acetate.

Sources

- 1. veeprho.com [veeprho.com]

- 2. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. achemtek.com [achemtek.com]

- 4. 2-(5-bromopyridin-2-yl)acetic acid CAS#: 192642-85-6 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 7. JPH10139716A - Hydrolysis of methyl acetate - Google Patents [patents.google.com]

- 8. 907191-65-5|Methyl 2-(6-bromopyridin-2-yl)acetate|BLD Pharm [bldpharm.com]

- 9. 2385607-69-0|2-((6-Bromopyridin-2-yl)thio)acetic acid|BLD Pharm [bldpharm.com]

- 10. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2-(6-Bromopyridin-2-yl)acetic acid: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for the compound 2-(6-Bromopyridin-2-yl)acetic acid (CAS No. 1093879-46-9).[1][2][3][4] As a valuable building block in medicinal chemistry and materials science, a thorough understanding of its structural features through spectroscopic analysis is paramount for researchers, scientists, and drug development professionals. This document will detail the theoretical underpinnings and predicted spectral characteristics for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a comprehensive reference for the identification and characterization of this molecule.

Molecular Structure and Overview

2-(6-Bromopyridin-2-yl)acetic acid possesses a pyridine ring substituted with a bromine atom at the 6-position and an acetic acid moiety at the 2-position. This substitution pattern dictates a unique electronic environment for each atom, which in turn governs its spectroscopic behavior. The molecular formula is C₇H₆BrNO₂ and the molecular weight is 216.03 g/mol .[1][2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the absence of publicly available experimental spectra for 2-(6-Bromopyridin-2-yl)acetic acid, the following data is predicted based on established principles of NMR theory and analysis of structurally similar compounds.

¹H NMR Spectroscopy

Experimental Considerations: A standard ¹H NMR experiment would be conducted by dissolving the sample in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard. The choice of solvent can influence the chemical shift of the acidic proton of the carboxylic acid.

Predicted ¹H NMR Spectrum: The ¹H NMR spectrum is expected to show signals corresponding to the three aromatic protons on the pyridine ring and the two protons of the methylene group. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

Table 1: Predicted ¹H NMR Data for 2-(6-Bromopyridin-2-yl)acetic acid

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Chemical Shift and Coupling |

| ~10-12 | Broad Singlet | 1H | -COOH | The acidic proton is highly deshielded and its signal is often broad due to hydrogen bonding and exchange with trace amounts of water. |

| ~7.6-7.8 | Triplet | 1H | H4 | The proton at the 4-position is coupled to both H3 and H5, resulting in a triplet. Its chemical shift is influenced by the electron-withdrawing nitrogen and bromine atoms. |

| ~7.3-7.5 | Doublet | 1H | H5 | This proton is coupled to the H4 proton, appearing as a doublet. It is upfield relative to H3 due to its meta-position relative to the electron-withdrawing acetic acid group. |

| ~7.2-7.4 | Doublet | 1H | H3 | Coupled to the H4 proton, this proton appears as a doublet. Its proximity to the acetic acid group results in a downfield shift compared to H5. |

| ~3.8-4.0 | Singlet | 2H | -CH₂- | The methylene protons are adjacent to the electron-withdrawing pyridine ring and carboxylic acid group, causing a downfield shift. They are expected to appear as a singlet as there are no adjacent protons to couple with. |

¹³C NMR Spectroscopy

Experimental Considerations: A standard ¹³C NMR experiment, often proton-decoupled, would be performed on the same sample prepared for ¹H NMR.

Predicted ¹³C NMR Spectrum: The spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for 2-(6-Bromopyridin-2-yl)acetic acid

| Chemical Shift (δ, ppm) | Assignment | Causality of Chemical Shift |

| ~170-175 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield. |

| ~158-162 | C2 | This carbon is attached to the nitrogen and the acetic acid group, leading to a significant downfield shift. |

| ~140-145 | C6 | The carbon bearing the bromine atom is deshielded due to the electronegativity of bromine and the ring nitrogen. |

| ~138-142 | C4 | The chemical shift of this carbon is influenced by the nitrogen and bromine atoms. |

| ~125-130 | C5 | This carbon is expected to be in the typical aromatic region. |

| ~120-125 | C3 | Similar to C5, this carbon's resonance will be in the aromatic region. |

| ~40-45 | -CH₂- | The methylene carbon is shifted downfield due to the adjacent electron-withdrawing groups. |

Infrared (IR) Spectroscopy

Experimental Considerations: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a solid (e.g., using a KBr pellet or an attenuated total reflectance (ATR) accessory).

Predicted IR Spectrum: The IR spectrum will be characterized by absorptions corresponding to the various functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for 2-(6-Bromopyridin-2-yl)acetic acid

| Frequency Range (cm⁻¹) | Vibration | Functional Group | Rationale |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid | The broadness of this peak is a hallmark of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer. |

| ~1700-1725 | C=O stretch | Carboxylic Acid | This strong absorption is characteristic of the carbonyl group in a carboxylic acid. |

| ~1550-1600 | C=C and C=N stretch | Pyridine Ring | These absorptions are typical for the stretching vibrations within an aromatic heterocyclic ring. |

| ~1400-1450 | C-H bend | -CH₂- | The scissoring vibration of the methylene group. |

| ~1200-1300 | C-O stretch | Carboxylic Acid | The stretching vibration of the carbon-oxygen single bond in the carboxylic acid. |

| ~1000-1100 | C-Br stretch | Bromo-substituted Pyridine | The stretching vibration of the carbon-bromine bond. |

Mass Spectrometry (MS)

Experimental Considerations: Mass spectral data can be acquired using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental composition.

Predicted Mass Spectrum: The mass spectrum will show the molecular ion peak and several fragment ions. A key feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are present in approximately a 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.

Molecular Ion: The molecular ion peak [M]⁺• is expected at m/z 215 and 217, corresponding to the isotopes of bromine.

Key Fragmentation Pathways:

-

Loss of the Carboxyl Group: A primary fragmentation pathway is the loss of the -COOH group (45 Da), leading to a significant fragment ion.

-

Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion is another common fragmentation for carboxylic acids.

-

Cleavage of the Acetic Acid Side Chain: The bond between the methylene group and the pyridine ring can cleave, leading to fragments corresponding to the bromopyridinylmethyl cation and the acetic acid radical.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of 2-(6-Bromopyridin-2-yl)acetic acid

| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment |

| 215 / 217 | [M]⁺• (Molecular Ion) |

| 170 / 172 | [M - COOH]⁺ |

| 171 / 173 | [M - CO₂]⁺• |

| 172 / 174 | [C₆H₅BrN]⁺• (Bromopyridinylmethyl cation) |

Visualization of Molecular Structure and Fragmentation

To further aid in the understanding of the molecular structure and its likely behavior in a mass spectrometer, the following diagrams are provided.

Caption: Molecular structure of 2-(6-Bromopyridin-2-yl)acetic acid.

Sources

An In-depth Technical Guide to 2-(6-Bromopyridin-2-yl)acetic acid: Properties and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(6-Bromopyridin-2-yl)acetic acid is a substituted pyridine derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural motif, featuring a pyridine ring substituted with both a bromine atom and an acetic acid group, presents a versatile scaffold for the synthesis of a wide array of more complex molecules. Pyridine and its derivatives are fundamental components in numerous pharmaceuticals and biologically active compounds, valued for their ability to engage in hydrogen bonding and other molecular interactions.[1][2][3] The presence of a reactive bromine handle and a carboxylic acid functional group makes 2-(6-Bromopyridin-2-yl)acetic acid a valuable building block for creating novel compounds with potential therapeutic applications.[4]

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(6-Bromopyridin-2-yl)acetic acid, alongside detailed experimental protocols for its synthesis and characterization.

Physicochemical Properties

The fundamental physical and chemical characteristics of 2-(6-Bromopyridin-2-yl)acetic acid are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 1093879-46-9 | [5] |

| Molecular Formula | C₇H₆BrNO₂ | [5] |

| Molecular Weight | 216.03 g/mol | [5] |

| Appearance | Solid | [5] |

| Storage | Inert atmosphere, 2-8°C | [5][6] |

Synthesis of 2-(6-Bromopyridin-2-yl)acetic acid

The synthesis of 2-(6-Bromopyridin-2-yl)acetic acid can be achieved through a multi-step process starting from commercially available precursors. A plausible synthetic route is outlined below, based on established methodologies for the preparation of similar pyridine derivatives.

Caption: Synthetic workflow for 2-(6-Bromopyridin-2-yl)acetic acid.

Experimental Protocol:

Step 1: Synthesis of Ethyl 2-(6-bromopyridin-2-yl)acetate

-

To a solution of 2-bromo-6-methylpyridine in a suitable solvent (e.g., diethyl carbonate), add a strong base (e.g., sodium ethoxide) at room temperature.

-

Stir the reaction mixture at an elevated temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 2-(6-bromopyridin-2-yl)acetate.

Step 2: Hydrolysis to 2-(6-Bromopyridin-2-yl)acetic acid

-

Dissolve ethyl 2-(6-bromopyridin-2-yl)acetate in a mixture of a suitable solvent (e.g., tetrahydrofuran or methanol) and water.

-

Add a base such as lithium hydroxide monohydrate (LiOH·H₂O).

-

Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-(6-Bromopyridin-2-yl)acetic acid.

Chemical Reactivity and Applications

The chemical reactivity of 2-(6-Bromopyridin-2-yl)acetic acid is primarily dictated by the bromine atom on the pyridine ring and the carboxylic acid group.

-

Reactions at the Bromine Atom: The bromine atom is susceptible to nucleophilic aromatic substitution and can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[8] This allows for the introduction of a wide range of substituents at the 6-position of the pyridine ring, enabling the synthesis of diverse compound libraries for drug screening.

-

Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations, including esterification, amidation, and reduction to the corresponding alcohol. These reactions are fundamental for creating derivatives with altered physicochemical properties and biological activities.

The dual functionality of this molecule makes it a valuable intermediate in the synthesis of complex heterocyclic systems and pharmacologically active compounds. Substituted pyridylacetic acids are known precursors and structural components in various therapeutic agents.[1][2][3]

Caption: Key reaction types of 2-(6-Bromopyridin-2-yl)acetic acid.

Spectral Characterization

While specific experimental spectra for 2-(6-Bromopyridin-2-yl)acetic acid are not widely published, the expected spectral characteristics can be inferred from related compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons and the methylene protons of the acetic acid group. The pyridine protons will likely appear as a set of coupled multiplets in the aromatic region (δ 7.0-8.5 ppm). The methylene protons adjacent to the carboxylic acid would likely appear as a singlet at approximately δ 3.5-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show signals for the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ ~170-180 ppm). The carbons of the pyridine ring will appear in the aromatic region (δ ~120-160 ppm), with the carbon bearing the bromine atom being significantly influenced. The methylene carbon will appear at a higher field (δ ~40-50 ppm).

-

FTIR: The infrared spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid group (around 3000 cm⁻¹), a sharp C=O stretching vibration (around 1700 cm⁻¹), and characteristic C=C and C=N stretching vibrations for the pyridine ring in the 1400-1600 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in M⁺ and M+2 peaks of similar intensity.

Conclusion

2-(6-Bromopyridin-2-yl)acetic acid is a key synthetic intermediate with significant potential in the development of novel chemical entities for pharmaceutical and agrochemical applications. Its versatile reactivity, stemming from the presence of both a bromo-substituted pyridine ring and a carboxylic acid functional group, allows for a wide range of chemical modifications. This guide provides a foundational understanding of its properties and synthetic methodologies to support further research and development efforts in this promising area of chemistry.

References

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. achemtek.com [achemtek.com]

- 6. 1093879-46-9|2-(6-Bromopyridin-2-yl)acetic acid|BLD Pharm [bldpharm.com]

- 7. 2-(5-bromopyridin-2-yl)acetic acid CAS#: 192642-85-6 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Prospective Crystal Structure of 2-(6-Bromopyridin-2-yl)acetic Acid

Abstract: 2-(6-Bromopyridin-2-yl)acetic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its molecular structure suggests a capacity for diverse intermolecular interactions, making its solid-state architecture crucial for understanding its physicochemical properties. This technical guide presents a comprehensive, prospective framework for the synthesis, crystallization, and definitive structural elucidation of 2-(6-Bromopyridin-2-yl)acetic acid via single-crystal X-ray diffraction (SC-XRD). While a definitive crystal structure is not yet publicly available, this document provides researchers, scientists, and drug development professionals with the theoretical principles, detailed experimental protocols, and analytical workflows required to determine and analyze its three-dimensional atomic arrangement. The guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible scientific endeavor.

Introduction: The Scientific Imperative

Substituted pyridylacetic acid derivatives are prevalent structural motifs in pharmaceuticals and functional materials.[1] The title compound, 2-(6-Bromopyridin-2-yl)acetic acid (C7H6BrNO2)[2], combines a carboxylic acid group, capable of strong hydrogen bonding, with a bromopyridine ring, which can participate in halogen bonding and π-stacking interactions. This confluence of functional groups makes its crystal structure a subject of considerable scientific interest. Understanding the precise three-dimensional arrangement of molecules in the solid state is paramount, as it governs critical properties such as solubility, stability, dissolution rate, and bioavailability—all key parameters in drug development.[3]

This guide provides a proactive, detailed roadmap for researchers to pursue the crystallographic analysis of this compound, from initial synthesis to final data interpretation.

Synthesis of 2-(6-Bromopyridin-2-yl)acetic Acid

The synthesis of pyridylacetic acid derivatives can be achieved through various established routes. A common and effective strategy involves the palladium-catalyzed cross-coupling of halopyridines with enolates or similar reagents, followed by hydrolysis.[1] An alternative approach centers on the reaction of activated pyridine-N-oxides with nucleophiles like Meldrum's acid derivatives.[1] For the purpose of this guide, a generalized synthetic approach starting from a suitable bromopyridine precursor is outlined.

Experimental Protocol: Synthesis

-

Precursor Selection: Begin with a commercially available and appropriately substituted bromopyridine, such as 2-bromo-6-methylpyridine.

-

Side-Chain Functionalization: The methyl group can be functionalized to an acetic acid moiety. A common method involves radical bromination of the methyl group followed by a cyanide displacement and subsequent hydrolysis.

-

Purification: The crude product must be purified to a high degree (>95%, preferably >99%) before attempting crystallization. Techniques such as column chromatography followed by recrystallization from a suitable solvent are recommended. The purity of the compound is a critical factor for successful single crystal growth.[4]

-

Characterization: Confirm the identity and purity of the synthesized 2-(6-Bromopyridin-2-yl)acetic acid using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To verify the molecular weight (216.03 g/mol ).[2]

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

-

The Art and Science of Single Crystal Growth

Crystallization is a meticulous process that bridges chemistry and physics, aiming to coax randomly oriented molecules in a solution into a highly ordered, three-dimensional lattice.[5] The success of this step is the gateway to high-quality diffraction data.

Principles of Crystallization

Crystallization from a solution is predicated on creating a supersaturated state, where the concentration of the solute exceeds its equilibrium solubility, thereby providing the thermodynamic driving force for crystal formation.[3][5] This is typically achieved by slowly changing the conditions of a saturated solution.[5] The key is to allow molecules sufficient time to arrange themselves into a crystalline lattice, which favors the formation of a few large, well-ordered crystals over many small, imperfect ones.[6]

Recommended Crystallization Techniques

Several methods can be employed to grow single crystals. For a novel compound like 2-(6-Bromopyridin-2-yl)acetic acid, a screening of multiple techniques is advised.

-

Slow Evaporation: This is the most common and straightforward method.[4] A solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

-

Vapor Diffusion: This highly effective technique involves dissolving the compound in a "good" solvent and placing this solution in a sealed container with a larger reservoir of a "poor" solvent (an anti-solvent in which the compound is insoluble).[4] The vapor of the poor solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.[4]

-

Cooling: This method leverages the principle that most organic compounds are more soluble in hot solvents than in cold ones.[5] A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed.

Table 1: Suggested Solvent Systems for Crystallization Screening

| Method | Good Solvent (for Compound) | Poor Solvent / Anti-Solvent | Rationale |

| Slow Evaporation | Methanol, Ethanol, Acetone | N/A | Polar solvents to dissolve the carboxylic acid moiety. |

| Vapor Diffusion | Tetrahydrofuran (THF) | Hexane, Diethyl Ether | A moderately non-volatile solvent paired with a volatile, non-polar anti-solvent.[4] |

| Vapor Diffusion | Dichloromethane (DCM) | Pentane | Offers a different polarity pairing to explore various packing possibilities. |

| Cooling | Acetonitrile, Ethyl Acetate | N/A | Prepare saturated solutions at ~40-50°C and allow to cool to room temperature, then to 4°C. |

Step-by-Step Crystallization Protocol (Vapor Diffusion)

-

Preparation: Dissolve 5-10 mg of purified 2-(6-Bromopyridin-2-yl)acetic acid in a minimal amount (e.g., 0.5 mL) of a "good" solvent (e.g., THF) in a small, clean vial.

-

Setup: Place this inner vial inside a larger beaker or jar containing a larger volume (e.g., 5-10 mL) of a "poor" solvent (e.g., hexane).

-

Sealing: Seal the outer container tightly to create a closed system.

-

Incubation: Store the setup in a vibration-free location at a constant temperature.

-

Observation: Monitor periodically for the formation of crystals over several days to weeks. Do not disturb the setup once crystallization begins.[4][6]

Structure Determination by Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive analytical technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7][8][9] It provides unambiguous information on bond lengths, bond angles, and intermolecular interactions.[10]

The SC-XRD Workflow

The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.[7][9]

Sources

- 1. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. achemtek.com [achemtek.com]

- 3. content.e-bookshelf.de [content.e-bookshelf.de]

- 4. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 7. rigaku.com [rigaku.com]

- 8. excillum.com [excillum.com]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. pulstec.net [pulstec.net]

Solubility of 2-(6-Bromopyridin-2-yl)acetic acid in different solvents

An In-depth Technical Guide to the Solubility of 2-(6-Bromopyridin-2-yl)acetic acid

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the solubility of 2-(6-Bromopyridin-2-yl)acetic acid, a key building block in pharmaceutical and materials science research. In the absence of extensive published solubility data, this document outlines the fundamental physicochemical properties of the compound and presents a robust experimental framework for determining its solubility in a range of relevant solvents. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies for solubility assessment.

Introduction: Understanding the Importance of Solubility

Solubility is a critical physicochemical parameter that profoundly influences the behavior and application of a chemical compound. In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability and therapeutic efficacy.[1][2] For 2-(6-Bromopyridin-2-yl)acetic acid, a versatile heterocyclic compound, understanding its solubility profile is essential for its effective use in synthetic chemistry, drug discovery, and materials science. This guide will provide the necessary theoretical background and experimental protocols to empower researchers to accurately determine and interpret the solubility of this compound.

Physicochemical Profile of 2-(6-Bromopyridin-2-yl)acetic acid

A thorough understanding of a compound's intrinsic properties is fundamental to predicting and interpreting its solubility. Below is a summary of the known physicochemical characteristics of 2-(6-Bromopyridin-2-yl)acetic acid.

| Property | Value | Source |

| CAS Number | 1093879-46-9 | [3] |

| Molecular Formula | C₇H₆BrNO₂ | [3][4] |

| Molecular Weight | 216.03 g/mol | [3][5] |

| Appearance | Solid (Form and color not specified) | [3] |

| Predicted pKa | 3.76 ± 0.10 | [6] |

| Predicted Boiling Point | 347.2 ± 27.0 °C | [6] |

| Storage Conditions | Inert atmosphere, 2-8°C | [3] |

The predicted pKa of 3.76 suggests that 2-(6-Bromopyridin-2-yl)acetic acid is a weak acid.[6] This is a crucial piece of information, as its solubility in aqueous solutions will be highly dependent on the pH. The Henderson-Hasselbalch equation can be used to predict the ionization state of the molecule at different pH values, which in turn affects its solubility.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This means that a solute will have higher solubility in a solvent with similar polarity. For 2-(6-Bromopyridin-2-yl)acetic acid, its structure, containing both a polar carboxylic acid group and a less polar bromopyridine ring, suggests that its solubility will vary significantly across different solvent classes.

Factors that influence the equilibrium solubility of a compound include the composition of the solvent, temperature, and pH.[7] For ionizable compounds like 2-(6-Bromopyridin-2-yl)acetic acid, pH plays a particularly critical role in aqueous solubility.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[1][8] This technique is valued for its simplicity, broad applicability, and its ability to achieve true thermodynamic equilibrium.[1] The following protocol is a detailed, step-by-step guide for determining the solubility of 2-(6-Bromopyridin-2-yl)acetic acid in various solvents.

Materials and Equipment

-

2-(6-Bromopyridin-2-yl)acetic acid (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), toluene)

-

Analytical balance

-

Glass vials with screw caps

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: Experimental workflow for the shake-flask solubility determination method.

Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 2-(6-Bromopyridin-2-yl)acetic acid to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the selected solvent to the vial.[8]

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25°C or 37°C for pharmaceutical applications).[1]

-

Agitate the samples for a sufficient period to reach equilibrium. This is typically between 24 and 48 hours.[1] It is advisable to sample at intermediate time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, indicated by a plateau in the measured concentration.

-

-

Phase Separation:

-

After equilibration, separate the excess solid from the saturated solution. This is a critical step that can significantly impact the accuracy of the results.[1]

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Concentration Analysis:

-

The concentration of 2-(6-Bromopyridin-2-yl)acetic acid in the filtered supernatant is then determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.[9][10]

-

Prepare a calibration curve using standard solutions of known concentrations of the compound in the same solvent.

-

If necessary, dilute the saturated solution to fall within the linear range of the calibration curve.

-

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and structured table for easy comparison across different solvents.

Table 1: Hypothetical Solubility Data for 2-(6-Bromopyridin-2-yl)acetic acid at 25°C

| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Water (pH 7.0) | 80.1 | To be determined | To be determined |

| PBS (pH 7.4) | ~80 | To be determined | To be determined |

| Methanol | 32.7 | To be determined | To be determined |

| Ethanol | 24.5 | To be determined | To be determined |

| Acetone | 20.7 | To be determined | To be determined |

| Acetonitrile | 37.5 | To be determined | To be determined |

| Dimethyl Sulfoxide (DMSO) | 46.7 | To be determined | To be determined |

| Toluene | 2.4 | To be determined | To be determined |

The results should be interpreted in the context of the solvent's properties (e.g., polarity, hydrogen bonding capability) and the compound's structure. For instance, higher solubility in polar protic solvents like methanol and ethanol would be expected due to the presence of the carboxylic acid group. Conversely, lower solubility would be anticipated in non-polar solvents like toluene.

Safety and Handling

2-(6-Bromopyridin-2-yl)acetic acid and its related compounds are classified as irritants, and some are harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[11][12] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.[12][13] Refer to the material safety data sheet (MSDS) for detailed safety information.[14][15]

Conclusion

This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of 2-(6-Bromopyridin-2-yl)acetic acid. By following the detailed shake-flask protocol and considering the physicochemical properties of the compound, researchers can generate accurate and reliable solubility data. This information is invaluable for a wide range of applications, from guiding formulation strategies in drug development to optimizing reaction conditions in chemical synthesis.

References

- Fujita, T., et al. (2018). Harmonization of Experimental Procedures of Solubility Measurement by the Shake-Flask Method for Poorly Water-Soluble Drugs. Journal of Pharmaceutical Sciences, 107(1), 47-53.

- Gao, Y., & Geng, L. D. (2016). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 51(10), 777-779.

-

PubChem. (n.d.). 2-(6-Bromopyridin-3-yl)acetic acid. Retrieved from [Link]

-

Anumalagundam, S. (2017). solubility experimental methods.pptx. SlideShare. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

PubChem. (n.d.). 2-(6-Bromopyridin-2-yl)acetic acid. Retrieved from [Link]

-

Acros Pharmatech. (n.d.). 2-(6-Bromopyridin-2-yl)acetic acid. Retrieved from [Link]

-

Veeprho. (n.d.). 2-(6-Bromopyridin-2-yl) Acetic Acid. Retrieved from [Link]

-

CPAChem. (n.d.). Safety data sheet. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Analytical Methods. In Toxicological Profile for 2,4,6-Trinitrotoluene. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rheolution.com [rheolution.com]

- 3. achemtek.com [achemtek.com]

- 4. 2-(6-Bromopyridin-2-yl)acetic acid | C7H6BrNO2 | CID 46835714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

- 6. 2-(6-Bromopyridin-2-yl)acetic acid [acrospharma.co.kr]

- 7. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. solubility experimental methods.pptx [slideshare.net]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. 2-(6-Bromopyridin-3-yl)acetic acid | C7H6BrNO2 | CID 72212836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. aksci.com [aksci.com]

- 13. fishersci.com [fishersci.com]

- 14. cpachem.com [cpachem.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

The Emerging Therapeutic Potential of Bromopyridine Acetic Acids: A Technical Guide to Their Biological Activities

Introduction: The Strategic Importance of Bromopyridine Acetic Acids in Drug Discovery

The pyridine ring is a fundamental scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents. Its unique electronic properties and synthetic versatility have made it a cornerstone of drug design. The strategic introduction of a bromine atom and an acetic acid moiety to this heterocycle creates the class of bromopyridine acetic acids, compounds of significant interest for their potential to modulate biological systems. The bromine atom can enhance binding affinity to target proteins through halogen bonding and improve pharmacokinetic properties, while the carboxylic acid group provides a key site for interaction with biological targets and can influence solubility and metabolic stability. This technical guide provides an in-depth exploration of the potential biological activities of bromopyridine acetic acids, drawing upon evidence from structurally related compounds to illuminate promising avenues for research and development. We will delve into their potential anticancer, anti-inflammatory, antimicrobial, and neurological activities, providing a scientifically grounded perspective for researchers, scientists, and drug development professionals.

Anticancer Potential: Targeting Key Pathways in Malignancy

The pyridine nucleus is a common feature in a multitude of anticancer agents, and the addition of a bromine atom can further enhance their cytotoxic effects.[1] While direct studies on a wide range of bromopyridine acetic acids are emerging, the anticancer activities of structurally similar compounds provide a strong rationale for their investigation.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The potential anticancer mechanisms of bromopyridine acetic acids are likely multifaceted, targeting several key pathways involved in tumor growth and survival.

-

Induction of Apoptosis: Many anticancer compounds exert their effects by triggering programmed cell death, or apoptosis. N-heteroaryl acetic acid salts, including a 4-benzyl-1-(carboxymethyl) pyridinium bromide, have demonstrated the ability to induce apoptosis in breast cancer cells.[2] This is often achieved through the modulation of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family, and the activation of caspases, the executioner enzymes of apoptosis. It is plausible that bromopyridine acetic acids could similarly engage these pathways.

-

Cell Cycle Arrest: Uncontrolled cell proliferation is a hallmark of cancer. Some bromopyrrole compounds have been shown to arrest the cell cycle in the G1 phase, preventing cancer cells from replicating their DNA and dividing.[3] This provides a compelling reason to investigate the effects of bromopyridine acetic acids on cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).

-

Enzyme Inhibition: Specific enzymes that are overactive in cancer cells are attractive targets for drug development.

-

Histone Deacetylase (HDAC) Inhibition: N-heteroaryl acetic acid salts have been investigated as inhibitors of histone deacetylases (HDACs).[2] HDACs play a crucial role in regulating gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes. The structural features of bromopyridine acetic acids make them potential candidates for HDAC inhibition.

-

Glycolysis Inhibition: Cancer cells often exhibit a high rate of glycolysis, a phenomenon known as the Warburg effect. 3-bromopyruvic acid, a related alpha-bromo acid, is a known inhibitor of hexokinase II, a key enzyme in glycolysis.[4] By disrupting the energy metabolism of cancer cells, bromopyridine acetic acids could potentially induce cell death.

-

Supporting Preclinical Data

The cytotoxic potential of compounds structurally related to bromopyridine acetic acids has been demonstrated in various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 4-benzyl-1-(carboxymethyl) pyridinium bromide | Breast Cancer | 32 | [2] |

| N-(4, 5-dibromo-pyrrole-2-carbonyl)-L-amino isovaleric acid methyl ester | LOVO (Colon), HeLa (Cervical) | Not specified, but showed highest activity | [3] |

| Podophyllotoxin-naphthoquinone derivatives | KB, HepG2, A549, MCF7 | Varied | [5] |

Table 1: In vitro anticancer activity of selected compounds structurally related to bromopyridine acetic acids.

Signaling Pathways in Anticancer Activity

The potential anticancer effects of bromopyridine acetic acids can be visualized through their interaction with key signaling pathways.

Caption: Potential anticancer mechanisms of bromopyridine acetic acids.

Anti-inflammatory Activity: Modulating the Arachidonic Acid Cascade

Inflammation is a complex biological response implicated in a wide range of diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, and many of them are acidic molecules. The structural similarity of bromopyridine acetic acids to some NSAIDs suggests their potential as anti-inflammatory agents.

Mechanism of Action: Selective COX-2 Inhibition

A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins from arachidonic acid.[6] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with a lower risk of gastrointestinal side effects associated with COX-1 inhibition.[7] Acetic acid derivatives have been shown to be potent and selective COX-2 inhibitors.[8]

Supporting Preclinical Data

Studies on pyridazine derivatives, which share a nitrogen-containing heterocyclic ring with pyridine, have demonstrated significant and selective COX-2 inhibitory activity.

| Compound Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) for COX-2 | Reference |

| Pyridazine Derivative 6b | 1.14 | 0.18 | 6.33 | [3] |

| Phenoxy Acetic Acid Derivative | 4.07 - 5.93 | 0.06 - 0.08 | 67.83 - 74.13 | [8] |

Table 2: In vitro COX inhibitory activity of selected compounds structurally related to bromopyridine acetic acids.

Signaling Pathway for Anti-inflammatory Action

The inhibition of the COX-2 pathway is central to the potential anti-inflammatory effects of bromopyridine acetic acids.

Caption: Inhibition of the COX-2 pathway by bromopyridine acetic acids.

Antimicrobial Potential: A New Frontier in Combating Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antimicrobial agents. Pyridine derivatives have a long history of use as antimicrobial agents, and the incorporation of a bromine atom can enhance this activity.

Mechanism of Action

The precise mechanisms by which bromopyridine acetic acids may exert antimicrobial effects are yet to be fully elucidated. However, potential mechanisms based on related pyridine compounds include:

-

Disruption of Cell Membrane Integrity: The lipophilic nature of the bromopyridine core could facilitate interaction with and disruption of the bacterial cell membrane, leading to leakage of cellular contents and cell death.

-

Inhibition of Essential Enzymes: These compounds may inhibit key bacterial enzymes involved in processes such as DNA replication, protein synthesis, or cell wall biosynthesis.

Supporting Preclinical Data

Various pyridine and thienopyridine derivatives have demonstrated promising in vitro activity against a range of bacterial and fungal pathogens.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyridine Derivative | Bacillus cereus | 50 | [9] |

| Pyridine Derivative | Candida albicans | 25 | [9] |

| Thienopyridine Derivative | E. coli | 19.5 | [10] |

| Thienopyridine Derivative | B. mycoides | < 4.8 | [10] |

| Thienopyridine Derivative | C. albicans | < 4.8 | [10] |

Table 3: Minimum Inhibitory Concentrations (MIC) of selected pyridine and thienopyridine derivatives.

Potential in Neurological Disorders: A Glimmer of Hope

Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant unmet medical need. The ability of small molecules to cross the blood-brain barrier and modulate key neurological targets is of paramount importance. Some pyridine derivatives have shown neuroprotective effects, suggesting that bromopyridine acetic acids could be a promising area of investigation.[11][12][13]

Potential Mechanisms of Action

-

Enzyme Inhibition:

-

Acetylcholinesterase (AChE) Inhibition: Inhibition of AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. The pyridine scaffold is present in some AChE inhibitors.

-

Monoamine Oxidase (MAO) Inhibition: MAO inhibitors are used in the treatment of Parkinson's disease and depression.

-

-

Antioxidant and Anti-inflammatory Effects: Oxidative stress and neuroinflammation are key pathological features of many neurodegenerative diseases. The potential anti-inflammatory and antioxidant properties of bromopyridine acetic acids could confer neuroprotection.

Further research is required to explore the potential of bromopyridine acetic acids in the context of neurological disorders.

Experimental Protocols: A Guide to In Vitro Evaluation